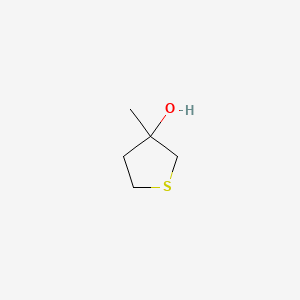

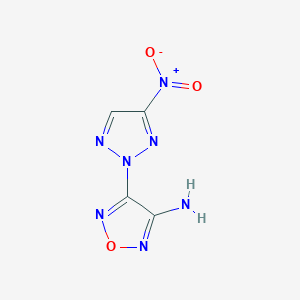

![molecular formula C12H10F2N2O3 B2462214 (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 891072-77-8](/img/structure/B2462214.png)

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide, also known as DFP-10917, is a novel small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

Research indicates that derivatives similar to (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide exhibit distinct optical properties influenced by their molecular stacking mode. These compounds demonstrate varying degrees of luminescence and color shifts when subjected to mechanical grinding, attributed to phase transformations from crystalline to amorphous states. Such mechanofluorochromic behavior is significant for developing materials with applications in sensors, displays, and smart packaging (Qing‐bao Song et al., 2015).

Crystal Packing Interactions

Another study focused on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique non-hydrogen bonding interactions such as N⋯π and O⋯π. These interactions lead to distinct crystal structures, emphasizing the compound's potential in materials science for designing new crystalline materials with specific electronic and optical properties (Zhenfeng Zhang et al., 2011).

Anti-Corrosion Applications

Further research into acrylamide derivatives, closely related to the this compound, explored their effectiveness as corrosion inhibitors for metals in acidic environments. These studies are pivotal for the chemical industry, offering insights into the development of more durable and corrosion-resistant materials and coatings (Ahmed Abu-Rayyan et al., 2022).

Electrochromic and Electrofluorescent Materials

Research into polyamides containing bis(diphenylamino)-fluorene units, which share structural similarities with this compound, demonstrates potential applications in developing dual-switching electrochromic and electrofluorescent materials. These materials showcase remarkable color-changing abilities under electrical stimulation, ideal for advanced display technologies and optical devices (Ningwei Sun et al., 2016).

Wirkmechanismus

Target of Action

The primary target of (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .

Mode of Action

This interaction could potentially inhibit the enzyme, disrupting the synthesis of pyrimidines .

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by targeting Dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of pyrimidine synthesis, converting dihydroorotate to orotate. By inhibiting this enzyme, the compound can disrupt the production of pyrimidines, affecting various downstream cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The inhibition of Dihydroorotate dehydrogenase by this compound disrupts the synthesis of pyrimidines. Pyrimidines are essential components of nucleic acids, and their disruption can affect DNA replication and repair, RNA transcription, and protein synthesis. This can lead to various molecular and cellular effects, potentially including cell cycle arrest or apoptosis .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O3/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H2,16,17)/b8-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOVKWPRVBGSKS-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

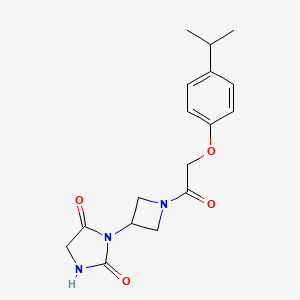

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)

![6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2462136.png)

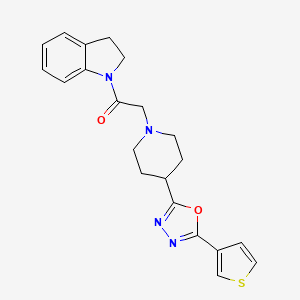

![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)

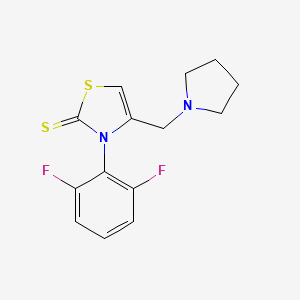

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)

![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)